tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Overview
Description
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxybutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxybutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and 3,4-dihydroxybutan-2-amine under basic conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can undergo oxidation reactions, particularly at the dihydroxybutan-2-yl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include amines.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Chemistry: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Medicine: The carbamate moiety can be hydrolyzed in vivo to release the active drug .
Industry: In industrial applications, this compound can be used in the production of polymers and coatings, where its functional groups contribute to the desired properties of the final product .
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The dihydroxybutan-2-yl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: Lacks the dihydroxybutan-2-yl group, making it less versatile in terms of functionalization.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a different dihydroxy group arrangement, leading to different reactivity and applications.
tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group, which imparts different chemical properties and reactivity.
Uniqueness: tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and the 3,4-dihydroxybutan-2-yl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Biological Activity
Tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₉N₁O₄ and features a tert-butyl group, a carbamate functional group, and two hydroxyl groups on a butane backbone. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key areas of interest include:
- Antioxidant Properties : The hydroxyl groups in the structure suggest potential antioxidant activity, which can be beneficial in mitigating oxidative stress in cells.
- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is crucial for understanding its pharmacodynamics .
- Cell Viability : Preliminary studies have suggested that this compound may influence cell viability in various assays, indicating possible therapeutic applications .
The mechanism of action involves several pathways:
- Covalent Bond Formation : The carbamate moiety can react with nucleophilic residues in proteins, potentially altering enzyme function.
- Hydrogen Bonding : The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity .
- Modulation of Signaling Pathways : There is evidence suggesting that the compound may modulate signaling pathways involved in cellular stress responses and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₉H₁₉N₁O₄ | Different hydroxyl positioning; potential variations in biological activity |
Ethyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₇H₁₅N₁O₄ | Ethyl group instead of tert-butyl may affect lipophilicity |
Isopropyl N-(1,3-dihydroxybutan-2-yl)carbamate | C₈H₁₇N₁O₄ | Isopropyl group introduces steric hindrance; possible differences in reactivity |
This table highlights how variations in molecular structure can lead to different biological activities and interactions.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit protective effects against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease .
- Antioxidant Activity : Research has demonstrated that this compound may reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .
- Pharmacological Applications : Ongoing studies are exploring the use of this compound in drug formulations aimed at treating neurodegenerative diseases due to its ability to interact with multiple molecular targets involved in disease pathways .
Properties
IUPAC Name |
tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZNGCKFWOIZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824519-24-5 | |
Record name | tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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